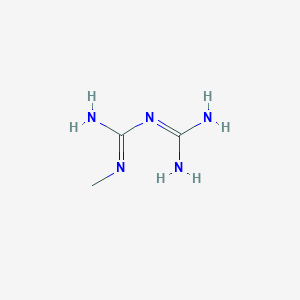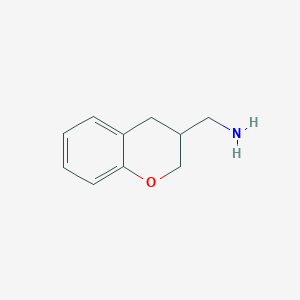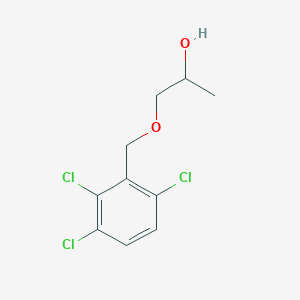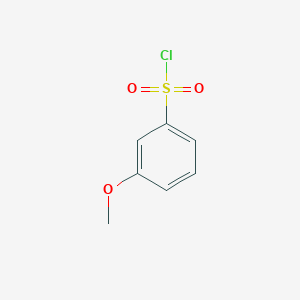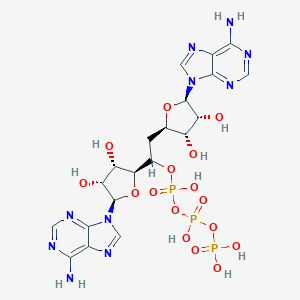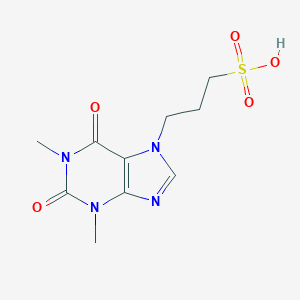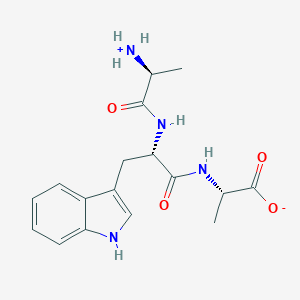
H-Ala-Trp-Ala-OH
Overview
Description
H-Ala-Trp-Ala-OH, also known as N-(2-Acetamido-3-(1H-indol-3-yl)propanoyl)-L-alanine, is a tripeptide composed of the amino acids alanine, tryptophan, and alanine. This compound is of interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
A related dipeptide, h-ala-trp-oh, is known to be a non-competitive inhibitor ofangiotensin-1 converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.
Mode of Action
Based on the known action of h-ala-trp-oh, it can be inferred that h-ala-trp-ala-oh might interact with its target enzyme (like ace) and inhibit its activity . This inhibition could lead to changes in the physiological processes regulated by the target enzyme.
Pharmacokinetics
Peptides generally have poor oral bioavailability due to their susceptibility to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium .
Result of Action
If it acts similarly to h-ala-trp-oh, its inhibition of ace could lead to a decrease in blood pressure and an alteration in fluid balance .
Biochemical Analysis
Biochemical Properties
H-Ala-Trp-Ala-OH interacts with various enzymes and proteins. For instance, it has been found to be transported by Arabidopsis peptide transporters AtPTR1 and AtPTR5 . The nature of these interactions involves the transport of the dipeptide across cell membranes, contributing to cellular processes such as protein synthesis .
Cellular Effects
This compound influences cell function by participating in protein synthesis and other cellular processes. Its presence can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and possible enzyme inhibition or activation. These interactions can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
It could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Trp-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups like fluorenylmethyloxycarbonyl (Fmoc) using piperidine.
Cleavage from Resin: Releasing the peptide from the resin using trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tryptophan residue, leading to the formation of kynurenine derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in modified peptides.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) or dithiothreitol (DTT).
Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Kynurenine derivatives.
Reduction Products: Reduced peptides with modified side chains.
Substitution Products: Alkylated or acylated peptides.
Scientific Research Applications
H-Ala-Trp-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for investigating peptide bond formation and stability.
Biology: Studied for its potential role in cellular signaling pathways and as a substrate for various enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like HPLC.
Comparison with Similar Compounds
H-Ala-Trp-OH: A dipeptide with similar properties but lacking the additional alanine residue.
H-Trp-Ala-OH: Another dipeptide with a different sequence, affecting its biological activity.
H-Ala-Gly-Ala-OH: A tripeptide with glycine instead of tryptophan, leading to different chemical and biological properties.
Uniqueness: H-Ala-Trp-Ala-OH is unique due to the presence of the tryptophan residue, which imparts distinct chemical reactivity and biological activity. The combination of alanine and tryptophan residues allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-9(18)15(22)21-14(16(23)20-10(2)17(24)25)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t9-,10-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWXMTTZJKBJCI-BHDSKKPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304231 | |
| Record name | L-Alanyl-L-tryptophyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126310-63-2 | |
| Record name | L-Alanyl-L-tryptophyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126310-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanyl-L-tryptophyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that H-Ala-Trp-Ala-OH can be completely hydrolyzed by Pronase E. What are the major degradation products observed when this peptide is subjected to oxidation by hydrogen peroxide?
A1: When this compound is oxidized by hydrogen peroxide and subsequently hydrolyzed by Pronase E, the primary degradation products identified are oxindolylalanine (Oia) and N-formylkynurenine (NFK) []. Smaller amounts of kynurenine (Kyn), dioxindolylalanine (DiOia), 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (PIC), and 5-hydroxytryptophan (5-OH-Trp) are also detected []. This highlights the susceptibility of the tryptophan residue's pyrrole ring to oxidation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


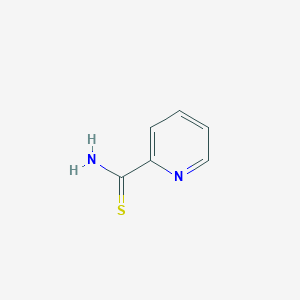



![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
